1-[(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-yl)methyl]pyrrolidin-2-one
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Description
The compound contains several functional groups including a 3-chlorophenyl group, a 5-methyl-1,3-oxazol-4-yl group, a piperidin-3-yl group, and a pyrrolidin-2-one group . These groups are common in many biologically active compounds and can contribute to a wide range of chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized using techniques such as catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques such as X-ray crystallography .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen-containing rings could contribute to its solubility in polar solvents .Mechanism of Action
Properties
IUPAC Name |
1-[[1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidin-3-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-15-19(23-21(27-15)17-6-2-7-18(22)11-17)14-24-9-3-5-16(12-24)13-25-10-4-8-20(25)26/h2,6-7,11,16H,3-5,8-10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBQAMQPPKOISJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3CCCC(C3)CN4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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